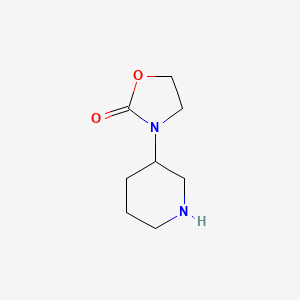

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one

Description

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both a piperidine and an oxazolidinone ring This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-piperidin-3-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H14N2O2/c11-8-10(4-5-12-8)7-2-1-3-9-6-7/h7,9H,1-6H2 |

InChI Key |

DPLAJZWIXRNVKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with an oxazolidinone precursor under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Another approach involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of ionic liquids as catalysts in multi-component reactions has been explored to achieve these goals. For example, N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate has been used as a dual-functional ionic liquid catalyst for the synthesis of substituted piperidines and oxazolidinones .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as iodine(III) oxidizing agents.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Iodine(III) oxidizing agents in the presence of a gold(I) complex catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

Oxazolidinone: A five-membered ring containing both nitrogen and oxygen atoms, known for its antibacterial properties.

Uniqueness

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one is unique due to the combination of the piperidine and oxazolidinone rings in a single molecule. This dual-ring structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Biological Activity

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an oxazolidinone structure, which are known to confer distinct reactivity and biological activity. The oxazolidinone moiety is particularly significant in the context of antibiotic development, as it shares structural similarities with known antimicrobial agents like linezolid.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may lead to either inhibition or activation depending on the specific isoform involved and experimental conditions.

- Antimicrobial Activity : Similar compounds within the oxazolidinone class have demonstrated antimicrobial properties by inhibiting bacterial protein synthesis. The mechanism involves binding to the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for protein synthesis .

Biological Activity Data

Research has indicated that this compound exhibits a range of biological activities, summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme modulation | Alters P450 enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidinone derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent for infections caused by resistant strains .

- Antitumor Activity : In vitro studies demonstrated that this compound could induce apoptosis in several cancer cell lines. The mechanism was linked to mitochondrial dysfunction and activation of caspases, leading to cell death. This suggests its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine or oxazolidinone rings can significantly impact its efficacy and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.